molecular formula C8H17NO3 B1204304 N-(2-Hydroxypropyl)valine CAS No. 91147-54-5

N-(2-Hydroxypropyl)valine

Cat. No.: B1204304
CAS No.: 91147-54-5
M. Wt: 175.23 g/mol
InChI Key: LQFKABMWUHITQU-MLWJPKLSSA-N
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Description

N-(2-Hydroxypropyl)valine (N-HPVal) is a specific adduct formed at the N-terminal valine of hemoglobin and serves as a critical long-term biomarker for monitoring human exposure to propylene oxide (PO), an important industrial compound and direct-acting mutagen . The accumulation of this adduct in hemoglobin demonstrates a linear, exposure-dependent response, providing a sensitive and specific dosimeter for assessing systemic exposure to electrophilic compounds . Analysis of N-HPVal is typically performed using highly sensitive and reliable methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) or competitive enzyme-linked immunosorbent assays (ELISA), which have been confirmed to show excellent correlation with GC-MS results . This hemoglobin adduct is a valuable tool in occupational and environmental medicine, enabling the biological monitoring of workers in industries where PO is used. Its measurement allows for retrospective exposure assessment, covering a timeframe corresponding to the lifespan of red blood cells, and contributes to improved risk assessment practices . The product is supplied for research purposes.

Properties

CAS No.

91147-54-5

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

(2S)-2-(2-hydroxypropylamino)-3-methylbutanoic acid

InChI

InChI=1S/C8H17NO3/c1-5(2)7(8(11)12)9-4-6(3)10/h5-7,9-10H,4H2,1-3H3,(H,11,12)/t6?,7-/m0/s1

InChI Key

LQFKABMWUHITQU-MLWJPKLSSA-N

SMILES

CC(C)C(C(=O)O)NCC(C)O

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCC(C)O

Canonical SMILES

CC(C)C(C(=O)O)NCC(C)O

Other CAS No.

101834-32-6

Synonyms

2-hydroxypropylvaline
2-hydroxypropylvaline, (L-)-isomer
N-(2-hydroxypropyl)valine

Origin of Product

United States

Scientific Research Applications

Biomonitoring of Occupational Exposure

Immunoassays for Propylene Oxide Exposure

N-(2-Hydroxypropyl)valine serves as a biomarker for exposure to propylene oxide, a known mutagen. A competitive enzyme-linked immunosorbent assay (ELISA) was developed to quantify this compound in whole blood. The assay demonstrated high analytical reliability with a correlation coefficient of 0.99 and a working range of 2-250 pmol g^-1 hemoglobin (Hb) . This method allows for rapid throughput and has been employed in studies assessing occupational exposure among workers.

Case Study: Rat Exposure Analysis

A study analyzed the accumulation of this compound in the globin of rats exposed to varying concentrations of propylene oxide. Gas chromatography-tandem mass spectrometry (GC-MS) revealed a linear exposure-dependent response for adduct accumulation, indicating its utility as a sensitive biomarker for assessing chemical exposure . This finding underscores the importance of this compound in toxicological assessments and environmental health monitoring.

Analytical Techniques

Detection Methods

The detection of this compound adducts can be achieved through various analytical methods, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Highly sensitive for quantifying adducts in biological samples.
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Facilitates rapid screening of samples with minimal interference from structurally similar metabolites .

Toxicological Studies

Understanding Chemical Interactions

Research has indicated that this compound can serve as a model compound for studying the interactions between electrophilic chemicals and biological macromolecules. Its role as an adduct provides insights into the mechanisms of toxicity and mutagenesis associated with propylene oxide exposure, contributing to our understanding of chemical safety and risk assessment .

Drug Development Potential

Amino Acid Derivatives in Drug Design

The structural characteristics of this compound make it a candidate for further modification in drug design. Its incorporation into novel compounds may enhance therapeutic efficacy against various diseases, particularly those related to oxidative stress and inflammation. For instance, derivatives of valine have shown promise in antimicrobial and antioxidant applications, suggesting that modifications could yield compounds with enhanced biological activities .

Comparative Data Tables

Application Area Methodology Findings
BiomonitoringELISAHigh reliability; used for occupational exposure
Toxicological AssessmentGC-MSLinear response in rat studies; sensitive biomarker
Drug DevelopmentStructural modifications of amino acidsPotential for new therapeutic agents

Comparison with Similar Compounds

Table 1: Key Characteristics of HPVal and Related Compounds

Compound Name Molecular Formula Source Compound Primary Application Detection Method Key Research Findings
N-(2-Hydroxypropyl)valine C₈H₁₇NO₃ Propylene oxide Biomonitoring of PO exposure GC-MS, ELISA Dose-dependent accumulation in rats (0.1–100 ppm PO exposure; r² = 0.99) . Immunoassay validated for workplace monitoring .
N-(2-Hydroxyethyl)valine (HEVal) C₇H₁₅NO₃ Ethylene oxide Biomonitoring of ethylene oxide exposure Modified Edman degradation Background levels influenced by endogenous ethylene from lipid peroxidation . Used in occupational studies for ethylene oxide-exposed workers.
N-Bis(2-hydroxypropyl)nitrosamine C₆H₁₃N₂O₂ Synthetic nitrosamine Laboratory carcinogen research HPLC, LC-MS Potent carcinogen in rodent studies; induces tumors in multiple organs . No biomonitoring role.
N-(2-Hydroxypropyl)morpholine C₇H₁₅NO₂ Industrial synthesis Surfactant/polymer precursor NMR, GC-MS Used in chemical manufacturing; no known role in toxicology or biomonitoring.
HPMA copolymer-drug conjugates Polymer Methacrylamide copolymer Drug delivery (e.g., doxorubicin) Radiolabeling, HPLC Enhances tumor targeting via EPR effect; reduces cardiotoxicity of doxorubicin in clinical trials .

Toxicological and Analytical Comparisons

HPVal vs. HEVal

  • Source Specificity : HPVal is specific to propylene oxide, while HEVal arises from ethylene oxide exposure. Both are biomarkers but reflect distinct exposure sources .
  • Endogenous Background: HEVal levels are influenced by endogenous ethylene (e.g., gut microbiota, lipid peroxidation), whereas HPVal has minimal endogenous sources except in high-fat diets .
  • Analytical Sensitivity: HPVal immunoassays achieve detection limits of 3.7 nmol/g hemoglobin, comparable to HEVal’s GC-MS methods .

HPVal vs. N-Bis(2-hydroxypropyl)nitrosamine

  • Applications: HPVal is used in exposure assessment, while N-Bis(2-hydroxypropyl)nitrosamine is restricted to laboratory carcinogenicity studies .

HPVal vs. HPMA Copolymer

  • Chemical Role : HPVal is a small-molecule adduct, while HPMA is a polymer-drug conjugate. HPMA’s hydroxypropyl group enhances tumor targeting, whereas HPVal’s hydroxypropyl moiety reflects alkylation damage .
  • Clinical Relevance : HPMA-drug conjugates (e.g., PK1) show reduced toxicity in Phase I trials, whereas HPVal serves solely as a biomarker .

Research Findings and Limitations

  • HPVal Immunoassay: AB Biomonitoring Ltd’s ELISA demonstrates high accuracy (correlation coefficient 0.998) but requires rigorous validation for cross-reactivity with other adducts .
  • Species Differences : Rat studies show linear HPVal accumulation, but human metabolic variability may affect dose-response relationships .
  • Comparative Stability : HPVal is more stable in stored blood samples than urinary metabolites (e.g., 2-hydroxypropylmercapturic acid), enhancing its utility in retrospective exposure studies .

Q & A

Q. What quality control (QC) measures are essential for the modified Edman degradation procedure?

  • Answer : Include internal standards (e.g., stable isotope-labeled N-HPVal) to correct for recovery losses. Replicate analyses and participation in inter-laboratory comparisons ensure reproducibility. Document adherence to NIH reporting guidelines for preclinical studies .

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